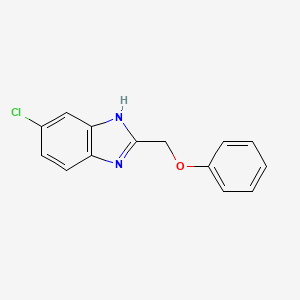

5-chloro-2-(phenoxymethyl)-1H-benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, including compounds similar to 5-chloro-2-(phenoxymethyl)-1H-benzimidazole, involves condensation reactions between o-phenylenediamines and various electrophilic reagents. Notably, the condensation of 1,2-benzenediamine with aldehydes is a pivotal step in the synthesis process. Recent advancements have introduced novel methods that expand the versatility and applicability of these compounds (Ibrahim, 2011); (Nguyen Thi Chung et al., 2023).

Molecular Structure Analysis

Benzimidazoles feature a fused ring structure, combining a benzene ring with the 4 and 5 positions of an imidazole ring. This configuration bestows benzimidazole and its derivatives with a wide range of bioactivities. The molecular structure of this compound is particularly interesting due to its inclusion of a phenoxymethyl group, which could influence its chemical properties and reactivity (Nguyen Thi Chung et al., 2023).

Chemical Reactions and Properties

Benzimidazoles undergo a variety of chemical reactions, including nucleophilic substitution and condensation. The presence of substituents like chloro and phenoxymethyl groups affects the compound's reactivity and the types of chemical reactions it can participate in. These reactions are crucial for the further functionalization of the benzimidazole core (Sharma et al., 2023).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, including solubility, melting point, and stability, are influenced by their molecular structure. The specific physical properties of this compound would depend on its precise molecular arrangement and substituents. These properties are essential for determining the compound's applicability in various fields (Brishty et al., 2021).

Chemical Properties Analysis

The chemical properties of benzimidazoles are defined by their reactivity towards other chemical species. The electron-rich nature of the benzimidazole ring makes it susceptible to electrophilic attack, while the substituents can modulate its basicity and overall reactivity. The chloro and phenoxymethyl groups on this compound would further influence its chemical behavior, including its potential interactions with various reagents and catalysts (Brishty et al., 2021).

Mécanisme D'action

Target of Action

It is known that benzimidazole derivatives have been studied for their antiproliferative and antimicrobial activities .

Mode of Action

Benzimidazole compounds have been shown to exhibit good to potent antiproliferative activity against various cancer cell lines .

Biochemical Pathways

It is known that benzimidazole compounds can interfere with the normal functioning of cells, leading to antiproliferative effects .

Pharmacokinetics

It is known that benzimidazole compounds are generally well absorbed from the gastrointestinal tract .

Result of Action

It is known that benzimidazole compounds can exhibit antiproliferative effects, indicating that they may inhibit the growth of cancer cells .

Action Environment

It is known that the efficacy of benzimidazole compounds can be influenced by factors such as ph, temperature, and the presence of other substances .

Analyse Biochimique

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It’s likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

6-chloro-2-(phenoxymethyl)-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O/c15-10-6-7-12-13(8-10)17-14(16-12)9-18-11-4-2-1-3-5-11/h1-8H,9H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZLSURCVZHTTQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=NC3=C(N2)C=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{1-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]-3-propylpiperidin-3-yl}methanol](/img/structure/B5603848.png)

![methyl 4-({[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate](/img/structure/B5603854.png)

![3-methyl-8-[(3,4,7-trimethyl-1H-indol-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5603868.png)

![4-[(2-bromobenzylidene)amino]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5603871.png)

![N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzothiophene-5-carboxamide](/img/structure/B5603877.png)

![methyl 3-nitro-5-{[(3-pyridinylmethyl)amino]carbonyl}benzoate](/img/structure/B5603889.png)

![2-[(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5603897.png)

![2-methyl-4-(3-{[4-(4-methyl-4H-1,2,4-triazol-3-yl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5603898.png)

![({4-ethyl-5-[1-(6-methyl-2-propylpyrimidin-4-yl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5603907.png)

![N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5603922.png)

![4-(5-{[2-(tert-butylamino)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoic acid](/img/structure/B5603946.png)

![2-(2,4-difluorophenoxy)-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]acetamide](/img/structure/B5603966.png)